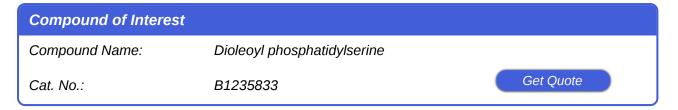


Application Notes and Protocols for the Preparation of Dioleoyl Phosphatidylserine (DOPS) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction

Dioleoyl phosphatidylserine (DOPS) is an anionic phospholipid that plays a crucial role in various cellular processes, most notably in apoptosis (programmed cell death). In healthy cells, phosphatidylserine is predominantly located on the inner leaflet of the plasma membrane. However, during apoptosis, it is translocated to the outer leaflet, where it acts as an "eat-me" signal for phagocytes, facilitating the clearance of apoptotic cells.[1][2][3][4][5] Liposomes containing DOPS are therefore invaluable tools for studying apoptosis, immune responses, and for the development of targeted drug delivery systems that mimic apoptotic cells to target macrophages.[5] This document provides a detailed protocol for the preparation and characterization of DOPS-containing liposomes using the thin-film hydration and extrusion method.

Data Presentation

Table 1: Liposome Composition and Physicochemical Properties



Liposome Formulation (Molar Ratio)	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Reference
100% DOPS	100 - 150	< 0.2	-30 to -50	[6][7]
DOPC:DOPS (80:20)	~100	< 0.1	Not specified	[8]
DOPC:DOPS (1:1)	Not specified	Not specified	-44	[9]
DOPC:DSPS:Ch ol:PEG-PE (20:60:20:2)	~120	< 0.2	Not specified	[10]
DOPC:Cholester ol (2:1)	~130	< 0.1	~ -5	[8]

Note: The final size and zeta potential can be influenced by buffer conditions and extrusion parameters.

Table 2: Extrusion Parameters and Resulting Vesicle Size

Membrane Pore Size (nm)	Applied Pressure	Number of Cycles	Resulting Mean Diameter (nm)	Reference
100	Not specified	10-21	~100-138	[11][12]
200	Not specified	~10	>200	[13]
30	~500 psi	5	~66	[11]
400	~25 psi	2	~360	[11]

Experimental Protocols Materials



- 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) (or other desired lipids)
- Chloroform
- Methanol
- Phosphate-buffered saline (PBS), pH 7.4
- Argon or Nitrogen gas
- Round-bottom flask
- Rotary evaporator
- Water bath
- Liposome extruder
- Polycarbonate membranes (e.g., 100 nm pore size)
- Glass syringes

Protocol 1: Preparation of DOPS Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DOPS-containing liposomes.

- Lipid Film Formation:
 - In a round-bottom flask, dissolve the desired amount of DOPS and any other lipids (e.g., DOPC) in a chloroform/methanol (2:1 v/v) solution.
 - Attach the flask to a rotary evaporator.
 - Immerse the flask in a water bath set to a temperature above the lipid transition temperature (for DOPS, room temperature is sufficient).



- Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.
- To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

Hydration:

- Hydrate the lipid film with an appropriate volume of PBS (pH 7.4) to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).
- Agitate the flask gently by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This suspension will appear milky.

• Extrusion:

- Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
- Transfer the MLV suspension into one of the glass syringes.
- Pass the suspension through the membrane to the second syringe. This constitutes one pass.
- Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure that the final liposome solution is in the second syringe.[12] The suspension should become clearer as smaller, unilamellar vesicles (LUVs) are formed.

Storage:

 Store the prepared liposomes at 4°C. For long-term storage, the stability should be assessed, as liposomes can be prone to aggregation or hydrolysis.[14][15]

Protocol 2: Characterization of DOPS Liposomes

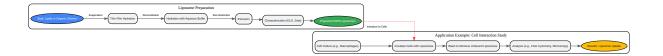
- Size and Polydispersity Index (PDI) Measurement:
 - Dilute a small aliquot of the liposome suspension in filtered PBS.

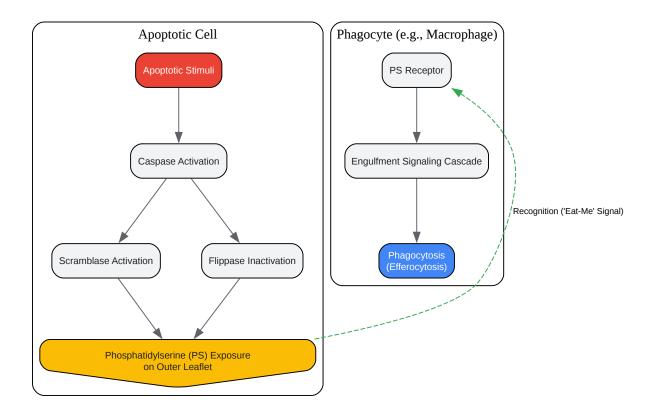


- Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[10]
 [16]
- Zeta Potential Measurement:
 - Dilute a small aliquot of the liposome suspension in an appropriate buffer (e.g., 10 mM
 NaCl) to reduce the ionic strength for an accurate measurement.
 - Measure the zeta potential using a laser Doppler velocimeter. A negative zeta potential is expected for DOPS-containing liposomes.[7]

Visualizations







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- To cite this document: BenchChem. [Application Notes and Protocols for the Preparation of Dioleoyl Phosphatidylserine (DOPS) Liposomes]. BenchChem, [2025]. [Online PDF].



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